molecular formula C5H4Br2F3NS B13677180 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide

5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide

Cat. No.: B13677180
M. Wt: 326.96 g/mol
InChI Key: WHSAHOHGGRMPOF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide is a chemical compound that features a thiazole ring substituted with bromomethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide typically involves the bromination of 2-(trifluoromethyl)thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted thiazoles.

Scientific Research Applications

5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can act as a reactive site for further modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Methyl-2-(trifluoromethyl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group, affecting its reactivity and applications.

    5-(Chloromethyl)-2-(trifluoromethyl)thiazole: Similar structure but with a chloromethyl group, which may have different reactivity and biological properties.

Uniqueness

5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The bromomethyl group provides a reactive site for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Properties

Molecular Formula

C5H4Br2F3NS

Molecular Weight

326.96 g/mol

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrobromide

InChI

InChI=1S/C5H3BrF3NS.BrH/c6-1-3-2-10-4(11-3)5(7,8)9;/h2H,1H2;1H

InChI Key

WHSAHOHGGRMPOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CBr.Br

Origin of Product

United States

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